molecular formula C12H16BrNO2 B250541 5-bromo-N,N-diethyl-2-methoxybenzamide

5-bromo-N,N-diethyl-2-methoxybenzamide

Cat. No.: B250541
M. Wt: 286.16 g/mol
InChI Key: UMFYLRFPVQYCBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-N,N-diethyl-2-methoxybenzamide is a substituted benzamide derivative characterized by a bromine atom at the 5-position of the benzene ring, a methoxy group at the 2-position, and a diethylamide moiety at the carboxamide group. This compound is notable for its structural versatility, which allows for modifications that influence its physicochemical properties and biological activity.

Studies on N,N-diethyl-2-methoxybenzamide (a structural analog lacking the 5-bromo substituent) demonstrate efficacy in controlled-release formulations for repelling insects, suggesting that the brominated derivative may exhibit enhanced stability or activity due to the electron-withdrawing bromine atom ().

Properties

IUPAC Name

5-bromo-N,N-diethyl-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c1-4-14(5-2)12(15)10-8-9(13)6-7-11(10)16-3/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMFYLRFPVQYCBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(C=CC(=C1)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 5-bromo-N,N-diethyl-2-methoxybenzamide with structurally related benzamide derivatives, emphasizing substituent effects on molecular properties and applications:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Evidence Source
This compound 5-Br, 2-OCH₃, N,N-diethyl C₁₂H₁₆BrNO₂ 298.17 Insect repellent candidate
5-Bromo-2-fluoro-N-methylbenzamide (6c) 5-Br, 2-F, N-CH₃ C₉H₈BrFNO 244.07 SARS-CoV-2 inhibitor intermediate
5-Bromo-N,2-dihydroxybenzamide 5-Br, 2-OH, NH₂ C₇H₆BrNO₃ 232.03 High polarity; potential drug scaffold
5-Bromo-2-fluoro-3-methoxy-N,N-dimethylbenzamide 5-Br, 2-F, 3-OCH₃, N,N-dimethyl C₁₀H₁₁BrFNO₂ 276.10 Synthetic intermediate
4-Amino-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide 4-NH₂, 5-Br, 2-OCH₃, complex side chain C₁₄H₂₁BrN₄O₂ 357.25 Pharmacological candidate
5-Amino-2-methoxy-N,N-dimethylbenzamide 5-NH₂, 2-OCH₃, N,N-dimethyl C₁₀H₁₄N₂O₂ 194.23 Potential bioactive intermediate

Impact of Substituents on Properties

Halogen Substitution (Br vs. F)
  • Bromine: The 5-bromo group in the target compound enhances lipophilicity and may improve metabolic stability compared to non-halogenated analogs. This is critical for insect repellents requiring prolonged activity ().
Amide Group Variations
  • N,N-Diethyl vs. N,N-Dimethyl : The diethylamide group in the target compound increases steric bulk and lipophilicity compared to dimethyl analogs (e.g., 5-bromo-2-fluoro-3-methoxy-N,N-dimethylbenzamide), which could influence membrane permeability and bioavailability ().
Hydroxy vs. Methoxy Groups
  • The hydroxyl group in 5-bromo-N,2-dihydroxybenzamide increases polarity and hydrogen-bonding capacity, making it less suitable for hydrophobic environments but advantageous for aqueous solubility in drug formulations ().

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